N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide
Overview
Description
N-benzyl-N'-{2-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]ethyl}ethanediamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-benzyl-N'-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide is 400.15691181 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Antipsychotic Agents
Research into piperazine derivatives, such as N-benzyl-N'-{2-[4-(2-thienylcarbonyl)-1-piperazinyl]ethyl}ethanediamide, has led to the development of potential atypical antipsychotic agents. These compounds have shown promise in behavioral models predictive of antipsychotic efficacy, suggesting a reduced induction of extrapyramidal side effects in humans, which is a significant advancement in treating psychiatric disorders (J. Bolós et al., 1996).
Analytical Derivatization in Liquid Chromatography
Piperazine derivatives have been synthesized for use as derivatization reagents in liquid chromatography. These compounds contain fluorophores for sensitive detection after tagging to an analyte and tertiary amino functions for easy removal after derivatization, enhancing analytical methodologies for various substances (Hsin‐Lung Wu et al., 1997).
Antimicrobial and Antifungal Applications
Derivatives of piperazine have been synthesized and evaluated for antimicrobial and antifungal activities. Some derivatives demonstrated significant inhibitory effects against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents (V. Tomar et al., 2007).
Antihelmintic Activity
Studies on piperazine-2,3-dione derivatives have revealed their potential anthelmintic activity against parasites such as Enterobiuos vermicularis and Fasciola hepatica. These findings suggest a promising avenue for developing new treatments for parasitic infections (M. Hussein & A. K. Diab, 2005).
Antidepressant Metabolism
Research into the oxidative metabolism of novel antidepressants has identified piperazine derivatives as key intermediates. Understanding their metabolic pathways has implications for developing more effective and safer antidepressant therapies, highlighting the compound's significance in pharmacology (Mette G. Hvenegaard et al., 2012).
Properties
IUPAC Name |
N'-benzyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c25-18(19(26)22-15-16-5-2-1-3-6-16)21-8-9-23-10-12-24(13-11-23)20(27)17-7-4-14-28-17/h1-7,14H,8-13,15H2,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRPYDLFOADBAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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